

desvenlafaxine analytical method validation

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Compound Focus: Desvenlafaxine

CAS No.: 93413-62-8

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Detailed Experimental Protocols

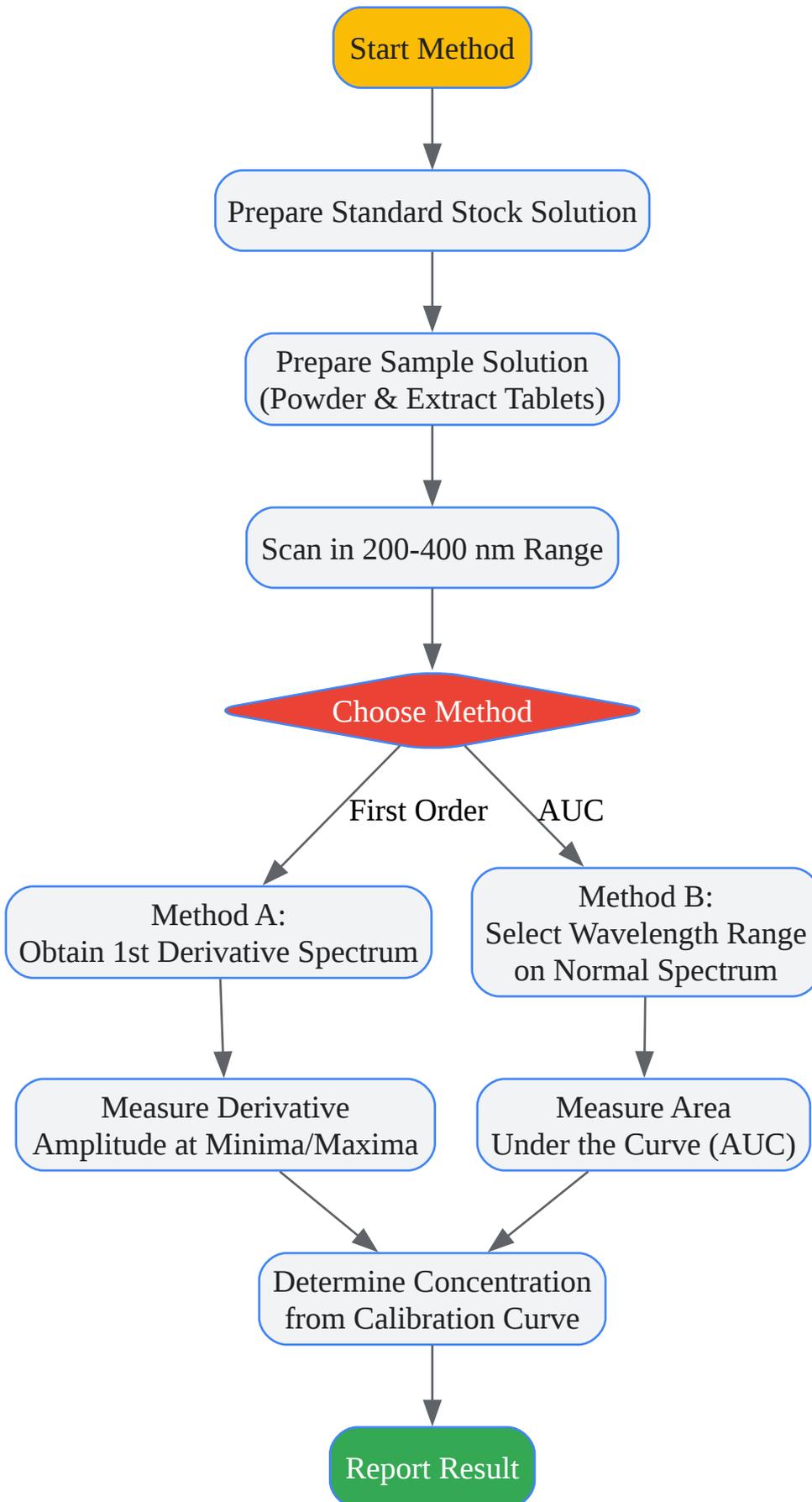
Protocol 1: UV-Vis Spectroscopic Method

This method outlines two simple and precise techniques for estimating **desvenlafaxine** succinate in bulk and pharmaceutical dosage forms [1].

- **Instrumentation:** UV-Visible spectrophotometer with 1 cm matched quartz cells.
- **Standard Solution:** Prepare a standard stock solution of **desvenlafaxine** succinate in a suitable solvent (e.g., methanol) to achieve a concentration of 160-240 µg/mL for Method A and 60-140 µg/mL for Method B.
- **Sample Preparation:** For tablet formulation, weigh and powder not less than 20 tablets. Extract an amount of powder equivalent to about 50 mg of **desvenlafaxine** into the solvent, sonicate, and filter. Dilute the filtrate to the required concentration within the linearity range.
- **Method A (First Order Derivative Spectroscopy):**
 - Scan the standard and sample solutions in the wavelength range of 200-400 nm.
 - Obtain the first derivative spectra.
 - Measure the derivative amplitudes at the selected maxima and minima (e.g., 238 nm and 246 nm) for quantification.
- **Method B (Area Under Curve - AUC):**
 - Scan the standard and sample solutions in the wavelength range of 200-400 nm.
 - Select a specific wavelength range (e.g., 240-250 nm) on the normal absorption spectrum.
 - Measure the area under the curve for this selected range.

- **Quantification:** Construct a calibration curve by plotting concentration versus derivative amplitude (Method A) or AUC (Method B) for standard solutions. Determine the concentration of the unknown sample from this calibration curve.

The workflow for the UV-Vis spectroscopic method is as follows:



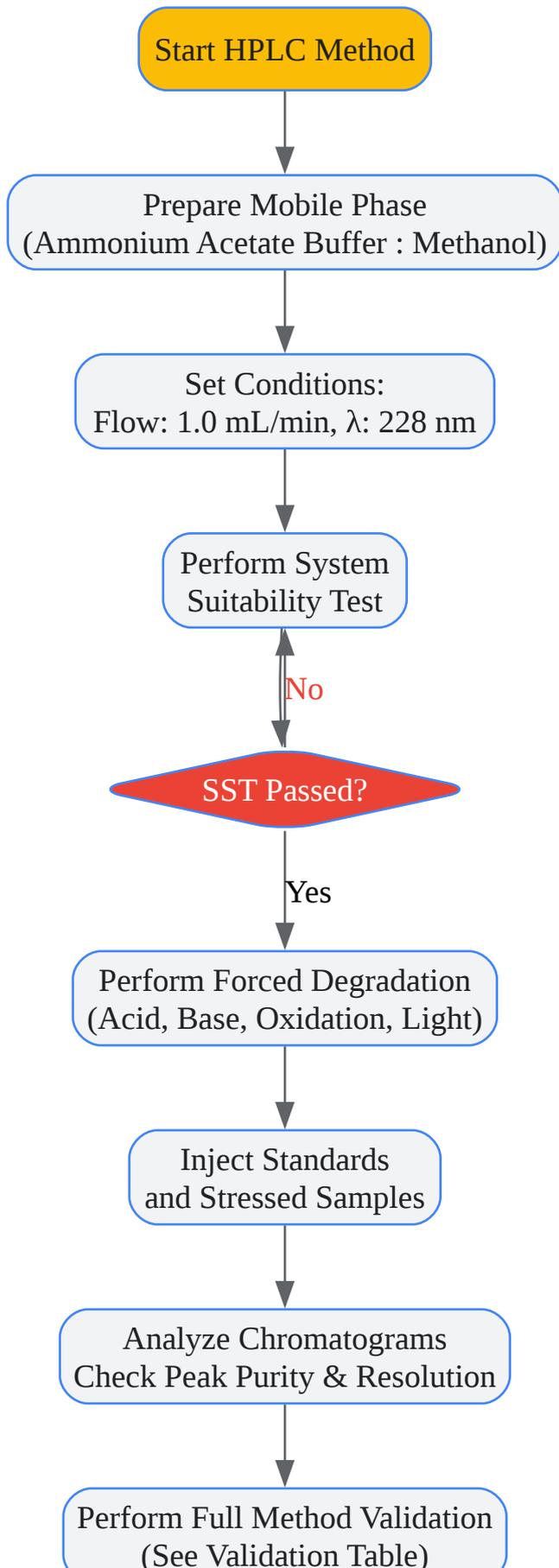
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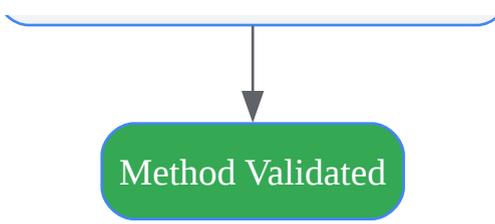
Protocol 2: Stability-Indicating HPLC Method

This method is designed to specifically quantify **desvenlafaxine** in the presence of its degradation products, making it suitable for stability studies [2].

- **Instrumentation:**
 - HPLC system with isocratic pump, autosampler, and UV detector.
 - **Column:** SymmetryShield RP-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.
- **Chromatographic Conditions:**
 - **Mobile Phase:** Mixture of 0.2% (v/v) triethylamine in 0.05 M ammonium acetate (pH adjusted to 6.5 with glacial acetic acid) and methanol in a 40:60 ratio.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection Wavelength:** 228 nm.
 - **Injection Volume:** 20 μL.
 - **Column Temperature:** Ambient.
- **System Suitability Solution:** Prepare a solution of **desvenlafaxine** (e.g., 40 μg/mL) and inject it in replicate (n=5) to ensure the system is suitable. The %RSD for peak area should be ≤ 2.0%, and the theoretical plates and tailing factor should be as per predefined criteria [3].
- **Forced Degradation Studies (for Specificity):**
 - **Acidic Degradation:** Reflux the drug in 1 M HCl at 80°C for 8 hours.
 - **Alkaline Degradation:** Reflux the drug in 5 M NaOH at 80°C for 8 hours.
 - **Oxidative Degradation:** Expose the drug to 6% H₂O₂ at room temperature for 8 days.
 - **Photolytic Degradation:** Expose the drug solution to direct sunlight (~60,000-70,000 lux) for 15 days.
 - After stress, analyze all samples to demonstrate the separation of **desvenlafaxine** from its degradation products and the stability-indicating property of the method.

The workflow for the stability-indicating HPLC method and validation is as follows:





Method Validated

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Analytical Method Validation Parameters

For any analytical method used in quality control, validation is mandatory to establish that it is suitable for its intended purpose. The following table outlines the core validation parameters, their definitions, and typical acceptance criteria based on ICH guidelines [4] [3].

Validation Parameter	Definition & Purpose	Recommended Experiment & Acceptance Criteria
Specificity [3]	Ability to measure the analyte accurately in the presence of other components (degradants, impurities, excipients).	Experiment: Inject placebo, standard, and forced degradation samples. Acceptance: No interference at the analyte retention time. Peak purity (by PDA or MS) should be pure.
Linearity [2] [4]	The ability to obtain test results directly proportional to the analyte concentration.	Experiment: Prepare and analyze analyte at at least 5 concentrations (e.g., 10-80 µg/mL for HPLC). Acceptance: Correlation coefficient (r^2) \geq 0.998.
Accuracy [3]	Closeness of measured value to the true value.	Experiment: Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance: Mean recovery of 98.0-102.0%.
Precision [3]	Degree of scatter in repeated measurements.	Repeatability: Same day, same analyst. • Intermediate Precision: Different days, analysts, instruments. Experiment: Analyze multiple preparations (n=6) at 100% concentration. Acceptance: %RSD for assay \leq 2.0%.
Robustness [2]	Capacity to remain unaffected by small, deliberate variations in method parameters.	Experiment: Vary flow rate (\pm 0.1 mL/min), mobile phase composition (\pm 2%), temperature (\pm 2°C). Acceptance: System suitability criteria are still met.
LOD & LOQ [2] [4]	LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision.	Experiment: Determine by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). Acceptance: Experimentally verified by injecting low-concentration samples.

Key Considerations for Application

- **Regulatory Compliance:** Adherence to **ICH Q2(R2)** and **ICH Q14** guidelines is non-negotiable for regulatory submissions. These guidelines provide the framework for method validation and analytical procedure development [4].
- **Phase-Appropriate Validation:** The extent of validation depends on the drug development phase. Early-phase methods may require only verification of key parameters, while late-phase methods for market approval require full validation as per ICH guidelines [3].
- **Stability-Indicating Nature:** The HPLC method's ability to separate **desvenlafaxine** from its degradation products is critical for accurate potency assessment during stability studies [2] [3].

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